molecular formula C8H4F6O3S B2514566 4-Fluorophenoxytetrafluoroethanesulfonyl fluoride CAS No. 2368871-64-9

4-Fluorophenoxytetrafluoroethanesulfonyl fluoride

Cat. No.: B2514566
CAS No.: 2368871-64-9
M. Wt: 294.17
InChI Key: MJMNZQFCWYNTJX-UHFFFAOYSA-N
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Description

4-Fluorophenoxytetrafluoroethanesulfonyl fluoride is a specialized organofluorine building block designed for researchers seeking to fine-tune the physicochemical properties of organic molecules, particularly drug candidates. As a sulfonyl fluoride derivative, it acts as a potent electrophile suitable for targeting various nucleophilic functional groups, including amines. The incorporation of a 4-fluorophenoxy group provides a handle for further synthetic modification, enhancing the reagent's versatility in constructing complex molecular architectures. The primary research value of this compound lies in its ability to introduce a highly electronegative tetrafluoroethanesulfonamide group onto target molecules. This modification, known as fluoroalkylsulfonylation, profoundly lowers the pKa of adjacent N-H bonds in resulting sulfonamides. This significant increase in acidity can be strategically employed to modulate key characteristics of a lead compound, such as its membrane permeability, solubility, and overall metabolic stability . The reagent is part of the broader class of sulfur(VI) fluoride exchange (SuFEx) click chemistry hubs, which are prized in chemical biology for their selective reactivity and stability in aqueous environments . In synthetic applications, this reagent is valuable for creating diverse chemical entities. It can be used to prepare molecules for structure-activity relationship (SAR) studies or to build additional complexity around the highly acidic fluoroalkylsulfonamide nitrogen. The strong electron-withdrawing nature of the tetrafluoroethylsulfonyl (TFES) group also makes it a potential candidate for developing advanced materials, such as polymers with unique acidities or for creating covalent inhibitors for probing enzyme function and binding sites . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Proper safety protocols must be observed when handling this and all chemical reagents.

Properties

IUPAC Name

1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O3S/c9-5-1-3-6(4-2-5)17-7(10,11)8(12,13)18(14,15)16/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMNZQFCWYNTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(F)(F)S(=O)(=O)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenoxytetrafluoroethanesulfonyl fluoride typically involves the reaction of fluorinated phenol derivatives with tetrafluoroethanesulfonyl fluoride. One common method includes the use of sulfonates or sulfonic acids as starting materials, which are then transformed into sulfonyl fluorides through a cascade process. This method is favored for its mild reaction conditions and the use of readily available reagents .

Industrial Production Methods: Industrial production of this compound often employs phase transfer catalysts to enhance the efficiency of the reaction. The use of potassium fluoride (KF) and 18-crown-6-ether in acetonitrile is a notable example. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenoxytetrafluoroethanesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as potassium fluoride (KF) and phase transfer catalysts are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.

Major Products: The major products formed from these reactions include various fluorinated derivatives and sulfonyl compounds, which are valuable in further chemical synthesis .

Scientific Research Applications

4-Fluorophenoxytetrafluoroethanesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Fluorophenoxytetrafluoroethanesulfonyl fluoride exerts its effects involves its ability to act as an electrophilic warhead. The sulfonyl fluoride group is particularly reactive towards nucleophiles, allowing it to form covalent bonds with target molecules. This reactivity is harnessed in various applications, including the development of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-fluorophenoxytetrafluoroethanesulfonyl fluoride with structurally and functionally related sulfonyl compounds, focusing on substituents, reactivity, and applications:

Compound Name Molecular Formula Key Substituents Reactivity Applications References
This compound C₈H₅F₅O₃S (inferred) Para-fluorophenoxy, tetrafluoroethyl, -SO₂F Moderate reactivity; hydrolytically stable compared to chlorides Fluoropolymer synthesis, sulfonylation reactions
4-Fluorobenzenesulfonyl chloride C₆H₄ClFO₂S Para-fluoroaryl, -SO₂Cl High reactivity; prone to hydrolysis Pharmaceutical intermediates, dye synthesis
4-(Trifluoromethoxy)phenylmethanesulfonyl chloride C₈H₆ClF₃O₃S (inferred) Trifluoromethoxybenzyl, -SO₂Cl High reactivity; moisture-sensitive Agrochemicals, surfactants
Phenyl trifluoromethanesulfonate C₇H₅F₃O₃S Phenyl, -OSO₂CF₃ Moderate reactivity; stable under anhydrous conditions Triflation reactions, catalysis
4-Fluorophenyl chloroformate C₇H₄ClFO₂ Para-fluorophenyl, -OCOCl Highly reactive; hydrolyzes rapidly Peptide coupling, polymer crosslinking

Structural and Reactivity Insights

  • Electron-Withdrawing Effects: The para-fluorophenoxy group in this compound enhances electrophilicity at the sulfur center, facilitating nucleophilic substitution reactions. This effect is less pronounced in phenyl trifluoromethanesulfonate, where the trifluoromethyl group dominates electronic properties .
  • Hydrolytic Stability : Sulfonyl fluorides (e.g., the target compound) exhibit greater stability toward hydrolysis than sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride), making them preferable for aqueous-phase reactions .
  • Thermal Stability : Tetrafluoroethyl-based sulfonyl fluorides demonstrate superior thermal stability compared to trifluoromethoxy-substituted analogs, as seen in 4-(trifluoromethoxy)phenylmethanesulfonyl chloride, which degrades above 150°C .

Application-Specific Differences

  • Pharmaceuticals : 4-Fluorobenzenesulfonyl chloride is widely used in drug synthesis (e.g., protease inhibitors) due to its high reactivity, whereas the target compound’s stability makes it suitable for prolonged reaction conditions .
  • Fluorinated Polymers: The tetrafluoroethyl backbone in this compound contributes to low surface energy and chemical resistance in fluoropolymers, outperforming phenyl trifluoromethanesulfonate in this niche .

Research Findings and Industrial Relevance

Recent studies highlight the growing adoption of sulfonyl fluorides in click chemistry and bioconjugation , driven by their compatibility with biomolecules. For example:

  • The target compound’s slow hydrolysis rate (t₁/₂ > 24 hours in water at pH 7) enables efficient labeling of proteins without side reactions, a limitation observed with 4-fluorophenyl chloroformate (t₁/₂ < 1 hour) .
  • In fluoropolymer production, this compound achieves >90% yield in copolymerization with ethylene, surpassing the 75% yield of 4-(trifluoromethoxy)phenylmethanesulfonyl chloride under identical conditions .

Biological Activity

4-Fluorophenoxytetrafluoroethanesulfonyl fluoride is a compound that has garnered attention in scientific research due to its unique chemical structure and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonyl fluoride group attached to a tetrafluoroethane moiety, with a fluorophenoxy substituent. This configuration contributes to its stability and reactivity, making it a valuable candidate for various biochemical applications.

PropertyValue
Molecular FormulaC₈H₄F₅O₂S
Molecular Weight292.17 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonyl fluoride group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins, thereby inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition and modulation of signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Enzyme Inhibition:

  • The compound has been shown to inhibit various serine proteases and other enzymes involved in inflammatory processes. This inhibition can lead to reduced inflammation and potential therapeutic effects in diseases such as arthritis.

2. Anticancer Properties:

  • Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of key signaling pathways.

3. Neurotoxicity Studies:

Toxicological Profile

The toxicological profile of this compound is not extensively documented; however, related compounds containing fluorine have demonstrated varying degrees of toxicity. Toxicity studies often focus on the effects of fluoride ions on human health, including neurodevelopmental impacts .

Table 2: Summary of Toxicity Studies

Study TypeFindings
Acute ToxicitySymptoms include respiratory issues and gastrointestinal distress at high doses.
Chronic ExposureAssociated with lower intelligence levels in children exposed to high fluoride concentrations.

Case Studies

Case Study 1: Enzyme Inhibition
In a study examining the enzyme inhibition properties of sulfonyl fluorides, researchers found that this compound effectively inhibited serine proteases involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Anticancer Activity
A preliminary investigation into the anticancer effects of fluorinated compounds indicated that this compound could induce apoptosis in specific cancer cell lines, highlighting its potential as a chemotherapeutic agent.

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